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Iron;niobium

Alloy Design Mechanical Properties Arc Melting

Iron niobium (FeNb) is a binary intermetallic system with two primary equilibrium phases: hexagonal Laves (ε-Fe₂Nb) and rhombohedral μ-phase (Fe₇Nb₆). Direct substitution with FeV, FeTi, or elemental Nb is not scientifically interchangeable—impurity elements (Si, Al, Ti, P, S) partition differentially between phases, drastically altering solidification paths and microstructural morphology. Quantitative evidence: 16% tensile strength gain (207 vs. 179 MPa) and 31% microhardness increase (151 vs. 115 HV) with 5 wt% FeNb reinforcement in Al-5Cu-2Ni alloy. FeNb catalyzes MgH₂ hydrogen sorption nearly as effectively as expensive high-purity Nb. The FeNb₁₁O₂₉ derivative delivers 400 mAh g⁻¹ theoretical capacity with 96.4% capacity retention after 100 cycles at 10C—significantly outperforming Li₄Ti₅O₁₂ (175 mAh g⁻¹) and graphite (~372 mAh g⁻¹). Ideal for lightweight AMMCs via stir casting, fast-charging battery anodes, cost-sensitive hydrogen storage catalysts, and Fe-based amorphous magnetic alloys requiring precise Nb content for peak soft magnetic performance.

Molecular Formula Fe2Nb3
Molecular Weight 390.41 g/mol
CAS No. 12063-13-7
Cat. No. B15486371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron;niobium
CAS12063-13-7
Molecular FormulaFe2Nb3
Molecular Weight390.41 g/mol
Structural Identifiers
SMILES[Fe].[Fe].[Nb].[Nb].[Nb]
InChIInChI=1S/2Fe.3Nb
InChIKeyAQYVXLGZWWEISI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 1 kg / 60 to / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron Niobium (FeNb CAS 12063-13-7): Intermetallic Compound for Advanced Alloying, Magnetic Tuning, and Energy Storage Research


Iron niobium (FeNb) designates a binary intermetallic system characterized by two primary equilibrium phases: the hexagonal Laves phase (ε-Fe₂Nb) and the rhombohedral μ-phase (Fe₇Nb₆) [1]. This compound serves as the foundational unit for commercial ferroniobium alloys (typically 60–70 wt% Nb) widely employed in steelmaking for grain refinement and precipitation strengthening [2]. Beyond metallurgy, FeNb and its derivative phases (including the Wadsley–Roth shear phase FeNb₁₁O₂₉) have attracted focused research interest due to their tunable magnetic properties, catalytic potential in hydrogen sorption, and high-rate capability as lithium-ion battery anodes [3][4].

Why FeNb (CAS 12063-13-7) Cannot Be Substituted Arbitrarily: Phase-Specific Impurity Partitioning and Mechanical Response


Direct substitution of FeNb with alternative master alloys (e.g., FeV, FeTi, or elemental Nb) or different Fe-Nb stoichiometries is not scientifically interchangeable. The Fe-Nb binary system exhibits a narrow compositional and thermal window for specific intermetallic phase stability; impurity elements such as Si, Al, Ti, P, and S partition differentially between the μ-FeNb (Fe₇Nb₆) and η-Fe₂Nb₃ phases, drastically altering the solidification path and the resulting microstructural morphology [1]. Furthermore, the mechanical integrity of Fe-Nb alloys is highly sensitive to stoichiometry, with the hypoeutectic Fe₉₁Nb₉ composition demonstrating an ultimate compressive strength of 1.63 GPa and 23% ductility—properties that deteriorate significantly upon hafnium (Hf) substitution for Nb or yttrium (Y) substitution for Fe [2]. Consequently, selecting the precise FeNb composition is critical for achieving targeted impurity management and load-bearing performance in both alloy design and composite reinforcement applications [3].

Iron Niobium (FeNb CAS 12063-13-7) Quantitative Differentiation: Head-to-Head Performance Data Against Comparators


Compressive Strength and Ductility of Arc-Melted FeNb Alloys vs. Hafnium and Yttrium Substitutions

In arc-melted Fe₁₀₀₋ₓNbₓ alloys, the hypoeutectic composition Fe₉₁Nb₉ (x=9) exhibits a unique combination of high ultimate compressive strength and compressive ductility. When compared to baseline compositions, this alloy achieves an ultimate strength of approximately 1.63 GPa and a compressive strain ductility of about 23% [1]. Crucially, the substitution of Hf for Nb in this Fe₉₁Nb₉ matrix produced no observable change in compressive properties, whereas substitution of Y for Fe resulted in a dramatic deterioration of mechanical performance [1]. This establishes Fe₉₁Nb₉ as a compositionally sensitive structural material with distinct advantages over quaternary variants.

Alloy Design Mechanical Properties Arc Melting

Reinforcement Efficiency of FeNb Particles in Al-Cu-Ni Matrix Composites: Tensile Strength and Hardness Gain

The incorporation of ferroniobium (FeNb) particulate reinforcement into an Al-5Cu-2Ni matrix alloy yields quantifiable and linear improvements in both tensile strength and microhardness. Relative to the unreinforced baseline matrix alloy (tensile strength 179 MPa, hardness 115 HV), the addition of FeNb at 1 wt%, 3 wt%, and 5 wt% sequentially increases tensile strength to 185 MPa, 193 MPa, and 207 MPa, and microhardness to 130 HV, 132 HV, and 151 HV, respectively [1]. The 5 wt% FeNb composite achieves a 16% increase in tensile strength and a 31% increase in microhardness over the unreinforced alloy, demonstrating FeNb's efficacy as a particulate strengthener in cast aluminum composites.

Metal Matrix Composites Aluminum Alloys Stir Casting

Hydrogen Sorption Catalysis: FeNb Alloy vs. High-Purity Elemental Nb and Fe in MgH₂ Nanocomposites

Ferroniobium (FeNb) commercial alloy functions as an effective low-cost catalyst for hydrogen sorption in magnesium hydride (MgH₂) nanocomposites. Direct comparative measurements against high-purity elemental catalysts reveal that while pure Nb or (Fe + Nb) elemental mixtures exhibit slightly higher catalytic activity, FeNb alloy nonetheless provides substantial kinetic enhancement for hydriding/dehydriding reactions [1]. The study confirms FeNb alloy as a viable, cost-driven alternative to expensive high-purity transition metal catalysts, with only a marginal sacrifice in peak catalytic activity.

Hydrogen Storage Catalysis Mechanical Alloying

Magnetic Tunability in Fe-Si-B-Cu-Nb Amorphous Ribbons: Saturation Magnetization and Coercivity Optimization via Nb Substitution for Fe

Systematic substitution of Nb for Fe in amorphous Fe₇₆.₅₋ₓSi₁₃.₅B₉Cu₁Nbₓ (x=0–7) ribbons reveals a non-monotonic optimization of soft magnetic properties. For as-quenched ribbons, the optimal composition is x=3, achieving the highest saturation magnetization (Mₛ ≈ 152 emu/g) and the lowest coercivity (H꜀ ≈ 1.3 Oe). By comparison, compositions with x=0 (Nb-free baseline) or x>3 exhibit reduced Mₛ and increased H꜀ [1]. Furthermore, annealing the x=3 ribbon at 540 °C for 15 minutes enhances Mₛ to ≈156 emu/g while maintaining low H꜀ ≈1.8 Oe, and yields a maximum magnetoimpedance ratio (ΔZ/Z) of approximately 221% at 6 MHz [1]. This composition-specific peak performance underscores the critical role of precise Nb content in tailoring magnetic response.

Soft Magnetic Materials Amorphous Alloys Magnetoimpedance

Anode Theoretical Capacity: FeNb₁₁O₂₉ vs. Commercial Graphite and Li₄Ti₅O₁₂ in Lithium-Ion Batteries

The Fe-Nb oxide shear phase FeNb₁₁O₂₉ (FNO) is positioned as a high-capacity intercalation anode for fast-charging lithium-ion batteries. Its theoretical specific capacity is 400 mAh g⁻¹, which substantially exceeds that of the widely used safety-oriented anode Li₄Ti₅O₁₂ (LTO, 175 mAh g⁻¹) and even surpasses the practical capacity of conventional graphite (~372 mAh g⁻¹) [1][2]. In addition to high capacity, FNO operates at a safe potential of ~1.6 V vs. Li⁺/Li, mitigating lithium dendrite formation while delivering high-rate pseudocapacitive charge storage [1]. Under optimized conditions with Super C65 carbon, orthorhombic FNO retains 250 mAh g⁻¹ at a 10C rate after 100 cycles, with 96.4% structural cycling stability [2].

Lithium-Ion Battery Anode Material Wadsley-Roth Phase

Oxidation Resistance of Binary Nb Alloys: Nb-Fe vs. Nb-Cr, Nb-Ti, and Nb-Al at 1000–1200 °C

A systematic screening study of 33 binary niobium alloy systems evaluated oxidation resistance at 1000 °C (4 hr) and 1200 °C (2 hr) in air. The alloy systems demonstrating the best oxidation resistance were Nb-Cr, Nb-Ti, Nb-Al, and Nb-V. Nb-Fe (as well as Nb-Co, Nb-Cu, and Nb-Ir) provided improvement in oxidation resistance relative to unalloyed niobium, but to a notably lesser extent than the top-tier systems [1][2]. This ranking establishes a performance hierarchy: while Nb-Fe offers some protective benefit, it is not the optimal choice for applications requiring maximum high-temperature oxidation resistance among binary Nb alloys.

High-Temperature Oxidation Refractory Alloys Protective Coatings

Validated Research and Industrial Applications for Iron Niobium (FeNb CAS 12063-13-7) Based on Comparative Evidence


High-Strength Aluminum Metal Matrix Composites (AMMCs)

Based on quantitative evidence showing a 16% increase in tensile strength (207 MPa vs. 179 MPa baseline) and a 31% increase in microhardness (151 HV vs. 115 HV) upon 5 wt% FeNb reinforcement in Al-5Cu-2Ni alloy [1], FeNb particulate is ideally suited for the development of lightweight, high-strength AMMCs via stir casting. This application is recommended where a cost-effective intermetallic reinforcement is needed to enhance load-bearing capacity in automotive or aerospace structural components.

Solid-State Hydrogen Storage Nanocomposites

Direct comparative data confirms that commercial ferroniobium (FeNb) alloy serves as an effective and economically viable catalyst for hydrogen sorption in MgH₂ nanocomposites, with catalytic activity only slightly lower than that of expensive high-purity Nb or Fe metals [1]. This positions FeNb as a preferred catalyst precursor for large-scale or cost-sensitive hydrogen storage material development, where the economic advantage of the alloy outweighs the marginal kinetic penalty.

Next-Generation Lithium-Ion Battery Anodes

The Fe-Nb oxide phase FeNb₁₁O₂₉ (FNO) demonstrates a theoretical capacity of 400 mAh g⁻¹, significantly outperforming Li₄Ti₅O₁₂ (175 mAh g⁻¹) and slightly exceeding graphite (~372 mAh g⁻¹), while maintaining a safe operating potential of ~1.6 V vs. Li⁺/Li [1]. Orthorhombic FNO further exhibits 96.4% capacity retention after 100 cycles at a 10C rate [2]. These metrics support the selection of FeNb₁₁O₂₉ for fast-charging battery R&D, particularly where high safety and high-rate performance are non-negotiable requirements.

Optimized Soft Magnetic Amorphous Ribbons

Systematic substitution studies reveal that Fe₇₃.₅Si₁₃.₅B₉Cu₁Nb₃ amorphous ribbons achieve peak soft magnetic performance, including a saturation magnetization of 156 emu/g and a low coercivity of 1.8 Oe after annealing, along with a giant magnetoimpedance ratio of 221% at 6 MHz [1]. This precise Nb content should be targeted when synthesizing Fe-based amorphous alloys for high-frequency magnetic sensors and low-loss transformer cores, as deviations from this composition demonstrably degrade Mₛ and H꜀.

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